N-(2,5-dimethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS3/c1-13-6-7-14(2)17(11-13)24-19(27)12-29-20-9-8-16(25-26-20)21-15(3)23-22(30-21)18-5-4-10-28-18/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHPOELVIATUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and data.
- Chemical Formula : C22H20N4OS3
- Molecular Weight : 452.6 g/mol
- CAS Number : 920441-02-7
- Purity : Typically 95% .
Structural Characteristics
The compound features a complex structure that includes:
- A dimethylphenyl group.
- A thiazole moiety linked to a pyridazine.
- A sulfanyl acetamide functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The following points summarize key findings:
-
Activity Against Bacterial Strains :
- Compounds with similar scaffolds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
- The thiazole derivatives have been noted for their broad-spectrum activity against various Gram-positive bacteria and drug-resistant fungal strains, indicating a promising avenue for developing new antimicrobial agents .
- Mechanism of Action :
Anticancer Activity
In addition to antimicrobial properties, this compound has shown potential in cancer research:
-
Cell Line Studies :
- In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed significant cytotoxicity, suggesting that this compound may inhibit cancer cell proliferation .
- The structure–activity relationship (SAR) investigations indicated that modifications to the thiazole and phenyl groups could enhance anticancer efficacy .
- Potential Mechanisms :
Table 1: Biological Activity Overview
Case Study 1: Thiazole Derivatives in Antimicrobial Research
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these, derivatives containing the 2,5-dimethylphenyl scaffold exhibited potent activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the importance of structural modifications in enhancing biological activity and suggests that compounds like this compound could serve as lead compounds for further development in antimicrobial therapy .
Case Study 2: Anticancer Screening of Thiazole Derivatives
Research focusing on thiazole derivatives has revealed promising anticancer activities against various cell lines. Specific modifications to the thiazole ring led to enhanced cytotoxic effects against A549 and Caco-2 cells. This indicates a potential pathway for developing novel anticancer agents based on the structural framework of N-(2,5-dimethylphenyl)-2-{6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-y} sulfanyl acetamide .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyridazine vs. Pyridine/Triazole : The target compound’s pyridazine ring (a six-membered di-aza heterocycle) contrasts with pyridine (e.g., in ’s triazole-pyridine system) and triazole (e.g., ’s furan-triazole derivatives). Pyridazine’s electron-deficient nature may enhance binding to targets like kinases or receptors compared to pyridine’s moderate basicity .
- Thiazole-Thiophene Hybrid : The methylated thiazole-thiophene substituent distinguishes it from ’s pyridinyl-triazole and ’s furan-triazole systems. Thiophene’s sulfur atom and aromaticity could improve lipophilicity and π-π stacking interactions .
Substituent Analysis
- Aryl Groups: The 2,5-dimethylphenyl group in the target compound contrasts with ’s 2,5-dichlorophenyl group.
- Sulfanyl Linkage : The sulfanyl bridge in the target compound is shared with ’s derivatives (e.g., N-(2-ethyl-6-methylphenyl)acetamide). This group may enhance conformational flexibility and redox activity compared to ether or amine linkages .
Pharmacological and Physicochemical Properties
Anti-Exudative Activity (Inferred)
Compounds like those in exhibit anti-exudative activity in rats, attributed to triazole-furan systems. The target’s thiazole-thiophene-pyridazine framework may modulate similar pathways (e.g., COX inhibition) but with altered potency due to structural differences .
Calculated Properties
Using density-functional theory (DFT) methods (as in ), the target’s electronic properties (e.g., HOMO-LUMO gaps) and thermochemical stability could be compared to analogs. For instance, the thiophene-thiazole system may lower the LUMO energy, enhancing electrophilic reactivity .
Crystallographic Validation
Tools like SHELXL () are critical for confirming bond lengths and angles in such complex heterocycles. For example, the dihedral angle between pyridazine and thiazole rings would be pivotal for understanding molecular planarity .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or THF), and reaction time. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide may be used to introduce sulfur-containing moieties .
- Pyridazine functionalization : Coupling reactions with thioacetamide groups under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by HPLC to confirm >95% purity .
Example Reaction Conditions Table :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiazole formation | P₄S₁₀, 4-methyl-2-(thiophen-2-yl)thiazole | Toluene | 110°C | 12 h | 65% |
| Pyridazine coupling | NaH, THF | THF | 0°C → RT | 6 h | 72% |
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₃O₂S₃: 478.12) .
- Infrared Spectroscopy (IR) : Detects sulfur-containing bonds (C-S stretch ~600–700 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for biological targeting?
DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:
- HOMO localization on the thiophene ring suggests electrophilic attack susceptibility .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energy in DMSO, correlating with experimental solubility .
Key DFT Output Table :
| Parameter | Value | Implication |
|---|---|---|
| HOMO (eV) | -5.2 | High electron-donating capacity |
| LUMO (eV) | -1.8 | Electrophilic regions near thiazole |
| Bandgap | 3.4 | Moderate reactivity |
Q. What methodologies resolve crystallographic data discrepancies during structure validation?
- SHELXL refinement : Resolves disorder in thiophene or methyl groups via PART instructions and ISOR restraints .
- Twinned data handling : Use HKLF 5 format in SHELX for non-merohedral twinning, with BASF parameter optimization .
- R-factor convergence : Target R₁ < 5% via iterative cycles, validating against IUCr standards .
Q. How can conflicting biological activity data be analyzed across studies?
Contradictions in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase assays) may arise from:
- Assay conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 10 mM) .
- Structural analogs : Compare with derivatives (e.g., N-(4-acetylphenyl)-2-...acetamide) to identify SAR trends .
- Statistical validation : Apply Student’s t-test (p < 0.05) to confirm significance in dose-response curves .
Methodological Guidelines
Q. What strategies improve synthetic scalability without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h for thiazole formation) .
- Flow chemistry : Enhances reproducibility in pyridazine coupling via continuous solvent flow .
- In-line monitoring : Use FT-IR or Raman spectroscopy for real-time reaction tracking .
Q. How are molecular interactions with biological targets quantified?
- Surface plasmon resonance (SPR) : Measures binding kinetics (kₐ/kₐ ~10⁴ M⁻¹s⁻¹) to kinases or receptors .
- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) for acetamide-protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
